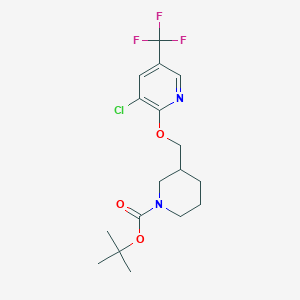

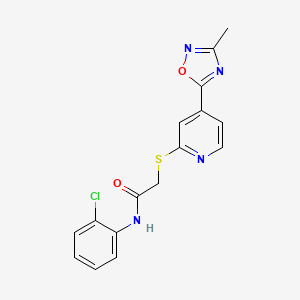

![molecular formula C10H10Cl2N2 B2399342 2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] CAS No. 2019128-17-5](/img/structure/B2399342.png)

2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1’-cyclopropane]” is a derivative of quinazoline . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They have been found to exhibit anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and other therapeutic activities .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one specific synthesis method, aniline and ethyl glyoxalate were chosen as substrates. Two molecules of α-iminoesters, which were obtained from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .Molecular Structure Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring. The properties of the pyrimidine ring are affected by the presence of the fused benzene ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various active groups to the quinazoline moiety using developing synthetic methods . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions were also listed out, which were either designed as supplementary methods in most experiments or used as the main methods in some researches, including Oxidative cyclization, Reagent refluxing, and One-pot synthesis .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Quinazoline and quinazolinone derivatives have shown significant antibacterial properties . This makes them a potential source for the development of new antibiotics, especially in the face of increasing drug resistance in bacterial strains .

Antifungal Activity

These compounds have also demonstrated antifungal properties . This suggests they could be used in the treatment of various fungal infections .

Anti-inflammatory Activity

Quinazoline and quinazolinone derivatives have been found to have anti-inflammatory effects . This means they could potentially be used in the treatment of inflammatory conditions .

Anticancer Activity

These compounds have shown promise in the field of oncology. They have been found to have anticancer properties, suggesting potential use in cancer treatment .

Anticonvulsant Activity

Quinazoline and quinazolinone derivatives have demonstrated anticonvulsant properties . This suggests they could be used in the treatment of conditions like epilepsy .

Anti-Parkinsonism Activity

These compounds have shown potential in the treatment of Parkinson’s disease . This suggests they could be used in the development of new treatments for this condition .

Antipsychotic Activity

Quinazoline and quinazolinone derivatives have demonstrated antipsychotic properties . This suggests they could be used in the treatment of various psychiatric disorders .

Analgesic Activity

These compounds have been found to have analgesic (pain-relieving) properties . This suggests they could be used in the treatment of pain .

Wirkmechanismus

Target of Action

It is known that quinazoline and quinazolinone derivatives, which this compound is a part of, have been studied for their diverse biopharmaceutical activities . These compounds have shown significant interactions with various biological targets, leading to a broad range of biological activities.

Mode of Action

Quinazoline and quinazolinone derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline and quinazolinone derivatives have been known to affect a variety of biochemical pathways, leading to a broad spectrum of pharmacological activities .

Result of Action

Quinazoline and quinazolinone derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, anti-inflammatory, and more .

Eigenschaften

IUPAC Name |

2,4-dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c11-8-6-5-10(3-4-10)2-1-7(6)13-9(12)14-8/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYKOQWXGPXJJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)CC3=C1N=C(N=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)

![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)